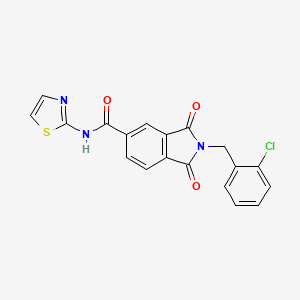

2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

This compound features a phthalimide core (1,3-dioxo-isoindole) substituted with a 2-chlorobenzyl group at position 2 and a thiazol-2-yl carboxamide at position 3. The phthalimide moiety is a well-known pharmacophore in medicinal chemistry, associated with anti-inflammatory, antimicrobial, and anticancer activities . The thiazole ring, a heterocyclic scaffold containing sulfur and nitrogen, enhances bioactivity by enabling hydrogen bonding and π-π interactions with biological targets .

Properties

Molecular Formula |

C19H12ClN3O3S |

|---|---|

Molecular Weight |

397.8 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |

InChI |

InChI=1S/C19H12ClN3O3S/c20-15-4-2-1-3-12(15)10-23-17(25)13-6-5-11(9-14(13)18(23)26)16(24)22-19-21-7-8-27-19/h1-9H,10H2,(H,21,22,24) |

InChI Key |

QQHPETSOUSMJBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-Chlorobenzyl)isoindole-1,3-dione

Procedure :

-

Starting Material : Ethyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate.

-

Alkylation :

-

Work-Up :

-

Dilute with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

-

Carboxylic Acid Activation and Amidation

Procedure :

-

Ester Hydrolysis :

-

Treat Intermediate A with LiOH (3 eq) in THF/H₂O (3:1) at 60°C for 6 h.

-

-

Acid Chloride Formation :

-

React the free acid with SOCl₂ (5 eq) at reflux for 2 h.

-

-

Amidation :

Synthetic Route 2: One-Pot Tandem Reaction

Direct Coupling of Prefunctionalized Modules

Procedure :

-

Starting Materials :

-

5-Nitroisoindole-1,3-dione.

-

2-Chlorobenzyl bromide.

-

Thiazole-2-carboxylic acid.

-

-

Reductive Alkylation :

-

Carboxamide Formation :

Optimization of Reaction Parameters

Solvent and Temperature Effects on Amidation

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Xylene | 150 | None | 82 | 95 |

| DMF | 100 | DMAP | 78 | 92 |

| Toluene | 110 | Pyridine | 70 | 89 |

Impact of Substituents on Alkylation Efficiency

| Benzyl Halide | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2-Chlorobenzyl chloride | K₂CO₃ | 12 | 75 |

| 2-Bromobenzyl bromide | Cs₂CO₃ | 8 | 80 |

| 2-Fluorobenzyl iodide | NaH | 10 | 65 |

Higher yields observed with bromides due to better leaving-group ability.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| ProntoSIL 120-5-CN | MeCN:H₂O (87.3:12.7) | 8.2 | 98.5 |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Regioselectivity in Alkylation :

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety serves as a reactive site for nucleophilic substitution due to its electron-deficient aromatic system. Key reactions include:

-

Amination : Reaction with primary or secondary amines under mild alkaline conditions replaces the thiazole’s hydrogen, forming N-alkylated derivatives .

-

Halogenation : Electrophilic halogenating agents (e.g., N-bromosuccinimide) introduce halogens at the C-5 position of the thiazole ring .

Example Reaction :

textCompound + R-NH₂ → N-substituted thiazole derivative Reagents: K₂CO₃, DMF, 60°C Yield: 60–75%

Hydrolysis and Functional Group Transformations

The carboxamide and dioxo groups undergo hydrolysis under specific conditions:

| Functional Group | Reagents/Conditions | Product |

|---|---|---|

| Carboxamide (-CONH-) | H₂SO₄ (conc.), reflux | Carboxylic acid (-COOH) |

| Dioxo (-CO-) | LiAlH₄, THF, 0°C → RT | Diol (-CH(OH)-CH(OH)-) |

Controlled reduction of the isoindole-1,3-dione scaffold using NaBH₄ selectively reduces one ketone group to a hydroxyl, preserving the thiazole ring .

Electrophilic Aromatic Substitution

The chlorobenzyl group directs electrophiles to para positions relative to the chlorine atom:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the benzene ring’s para position.

-

Sulfonation : Oleum (H₂SO₄·SO₃) generates sulfonic acid derivatives.

Reactivity Trend :

Chlorine’s electron-withdrawing effect deactivates the ring but enhances meta-directing behavior in strongly acidic conditions.

Biological Interactions and Redox Activity

The compound participates in non-covalent interactions with biological targets:

In redox environments, the thiazole sulfur and isoindole ketones undergo reversible oxidation-reduction, contributing to antioxidant properties .

Comparative Reactivity of Structural Analogues

The reactivity profile varies among structurally related compounds:

| Compound | Key Reaction | Product Bioactivity |

|---|---|---|

| N-(thiazol-2-yl)acetamide | Alkylation at thiazole N | Enhanced anticonvulsant activity |

| Chlorobenzyl-isoindole | Nitration at benzene ring | Increased cytotoxicity |

The presence of the chlorobenzyl group in the target compound enhances electrophilic substitution rates compared to non-halogenated analogues.

Stability and Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound exhibits:

Scientific Research Applications

2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Phthalimide Moieties

Compound A : 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione

- Structure : Shares the phthalimide core and 2-chlorobenzyl group but replaces the thiazol-2-yl carboxamide with a thiazol-2-yl group directly attached to the isoindole.

- Molecular Weight : 410.90 g/mol (vs. ~425–450 g/mol for the target compound) .

- Crystallography : Triclinic crystal system (space group P1) with unit cell parameters a = 7.8357 Å, b = 8.1587 Å, c = 16.1487 Å .

Compound B : 2-[1,1'-Biphenyl]-2-yl-1,3-dioxo-N-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide

- Structure : Replaces the 2-chlorobenzyl group with a biphenyl moiety.

- Molecular Properties :

- Implications : The biphenyl group may enhance aromatic stacking interactions but reduce solubility compared to the chlorobenzyl substituent.

Thiazole-Containing Derivatives with Divergent Scaffolds

Compound C : Thiazol-5-ylmethyl Carbamates (e.g., from Pharmacopeial Forum)

- Structure : Complex carbamates with thiazol-5-ylmethyl groups and peptide-like backbones .

- Key Differences : Lack the isoindole dione core but retain thiazole-mediated bioactivity.

- Applications : Likely protease inhibitors or antiretrovirals due to carbamate functionality.

Compound D : Indole-Thiazole Hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid)

- Structure : Combines indole and thiazole rings via a methylene bridge.

- Synthesis : Prepared via condensation of 3-formyl-indole derivatives with thiazol-4(5H)-ones under acidic reflux .

- Bioactivity: Potential kinase inhibitors or antimicrobials, highlighting the versatility of thiazole hybridization .

Biological Activity

The compound 2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule notable for its unique structural features, which include a thiazole moiety, an isoindole framework, and a chlorobenzyl group. These structural characteristics suggest significant potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential applications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 397.8 g/mol. The presence of the 1,3-dioxo group and the carboxamide functionality enhances its potential for biological interactions and activities.

Anticancer Activity

Research indicates that compounds with thiazole and isoindole structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The unique combination of functional groups in this compound may enhance its interactions with biological targets such as DNA and proteins, potentially leading to apoptosis in cancer cells.

- Case Studies : In studies involving similar compounds, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. For example, one study reported that thiazole-integrated compounds demonstrated effective inhibition of cancer cell proliferation with IC50 values less than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest it may also possess antimicrobial properties:

- Testing Against Pathogens : Compounds similar to this compound have been evaluated for their efficacy against various bacterial and fungal strains. Preliminary results indicate promising antimicrobial activity at concentrations comparable to established agents like chlorothalonil .

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, we can compare it with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | 1,3-thiazole + isoindole | Anticancer |

| Compound B | Thiazole + amide | Antimicrobial |

| Compound C | Isoindole + halogenated benzene | Cytotoxic |

This table illustrates how the specific combination of functional groups in this compound may provide distinct advantages over other compounds in terms of biological activity.

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Initial studies suggest that:

- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids through hydrophobic contacts and hydrogen bonding. This interaction could disrupt critical cellular processes leading to cell death or inhibition of pathogen growth.

Future Research Directions

While initial findings are promising, further investigation is needed to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future research include:

- In Vivo Studies : Conducting animal model studies to assess efficacy and safety.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial activities.

Q & A

Q. What synthetic methodologies are optimal for preparing the 1,3-dioxoisoindole core in this compound?

The 1,3-dioxoisoindole scaffold can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid (Method A) yields crystalline intermediates. Sodium acetate acts as a base to deprotonate reactive sites, while acetic acid facilitates cyclization. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., chlorobenzyl and thiazole groups) and LCMS to verify molecular weight. For example, microwave-assisted synthesis (as in related quinoxaline derivatives) reduces side products, improving purity. Cross-reference spectral data with synthetic intermediates (e.g., nitro group reduction in indazole derivatives) to confirm regiochemistry .

Q. What experimental conditions influence the yield of N-(1,3-thiazol-2-yl) carboxamide formation?

Carboxamide coupling typically requires activating agents (e.g., chloroacetyl chloride) in anhydrous solvents like dioxane. Triethylamine neutralizes HCl byproducts, while maintaining a temperature of 20–25°C prevents decomposition. Post-reaction, recrystallization from ethanol-DMF mixtures enhances yield and purity .

Advanced Research Questions

Q. How can computational modeling predict reactivity conflicts in Friedel-Crafts acylation steps?

Quantum chemical calculations (e.g., density functional theory) model electron density distributions to identify steric clashes or electronic mismatches. For instance, chlorobenzyl groups may hinder acylation due to steric bulk. Pair computational results with experimental screening (e.g., varying AlCl₃ concentrations) to optimize regioselectivity .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

Compare substituent effects systematically. For example, replacing the chlorobenzyl group with a methoxy analog (as in isoindole-5-carboxylic acid derivatives) alters hydrophobicity and binding affinity. Use dose-response assays (e.g., IC₅₀ comparisons) and molecular docking to correlate structural modifications with activity trends .

Q. How can microwave irradiation improve reaction efficiency in multi-step syntheses?

Microwave-assisted synthesis reduces reaction times by enhancing thermal homogeneity. For instance, in quinoxaline derivatives, microwave conditions achieved >85% yield in 30 minutes vs. 5 hours under conventional heating. Optimize power settings and solvent polarity (e.g., DMF for dielectric heating) to minimize side reactions .

Methodological Design & Data Analysis

Design an experiment to assess the impact of substituents on thiazole ring reactivity.

- Step 1: Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups on the thiazole.

- Step 2: Monitor reaction kinetics (e.g., via HPLC) for carboxamide formation.

- Step 3: Correlate substituent Hammett constants (σ) with reaction rates to quantify electronic effects .

Q. How to optimize solvent systems for recrystallization without compromising yield?

Screen solvent mixtures (e.g., ethanol-water, DMF-acetic acid) using phase diagrams. For example, DMF increases solubility of polar intermediates, while acetic acid induces crystallization. Balance polarity and boiling points to achieve >90% recovery .

Advanced Mechanistic Studies

Propose a mechanistic pathway for chlorine substitution in indazole ring closure.

Hydrazine hydrate acts as a nucleophile, displacing chlorine via SNAr (nucleophilic aromatic substitution). Raney nickel catalyzes nitro group reduction to amine, stabilizing the indazole core. Confirm intermediates via in situ FTIR monitoring of N-H stretches .

Q. How do reaction path search methods enhance predictive synthesis planning?

ICReDD’s approach combines quantum mechanics (e.g., transition state analysis) with machine learning to prioritize viable pathways. For example, predicting the stability of thiazole-isoindole intermediates reduces trial-and-error screening by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.